molecular formula C28H34N4O B14124439 2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

Cat. No.: B14124439
M. Wt: 442.6 g/mol
InChI Key: PKAVFEVICNJYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic core substituted with bulky tert-butyl groups and an imidazo[1,2-a]pyrazine moiety, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenolic core is then introduced via electrophilic aromatic substitution, where tert-butyl groups are added to the phenol ring using Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone under oxidative conditions.

    Reduction: The imidazo[1,2-a]pyrazine moiety can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic and imidazo[1,2-a]pyrazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazo[1,2-a]pyrazine derivatives.

    Substitution: Halogenated or alkylated phenolic and imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals, thereby acting as an antioxidant. The imidazo[1,2-a]pyrazine moiety may interact with various molecular targets, including enzymes and receptors, modulating their activity and influencing cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol stands out due to its unique combination of a phenolic core with an imidazo[1,2-a]pyrazine moiety, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler phenolic antioxidants .

Properties

Molecular Formula

C28H34N4O

Molecular Weight

442.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C28H34N4O/c1-17-10-9-11-18(2)23(17)31-26-24(30-22-16-29-12-13-32(22)26)19-14-20(27(3,4)5)25(33)21(15-19)28(6,7)8/h9-16,31,33H,1-8H3

InChI Key

PKAVFEVICNJYEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.